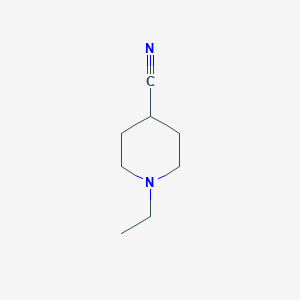

1-Ethylpiperidine-4-carbonitrile

Description

1-Ethylpiperidine-4-carbonitrile (CAS: 88654-16-4) is a tertiary amine featuring a piperidine ring substituted with an ethyl group at the 1-position and a nitrile (-C≡N) group at the 4-position. Its molecular formula is C₈H₁₄N₂, with a molecular weight of 138.21 g/mol. The nitrile group confers reactivity for further chemical modifications, such as hydrolysis to carboxylic acids or participation in nucleophilic additions.

Properties

IUPAC Name |

1-ethylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVORHMHIZDZPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574997 | |

| Record name | 1-Ethylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88654-16-4 | |

| Record name | 1-Ethylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time. The final product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carbonyl compounds.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Ethylpiperidine-4-carbonitrile has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

| Compound Name | CAS | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 88654-16-4 | C₈H₁₄N₂ | Nitrile, tertiary amine | 138.21 |

| 1-(2-Ethoxyethyl)-4-hydroxypiperidine-4-carbonitrile | N/A | C₁₀H₁₈N₂O₂ | Nitrile, hydroxyl, ether, tertiary amine | 198.26 |

| 4-(4-Bromophenyl)-1-ethylpiperidine-4-carbonitrile | 940285-01-8 | C₁₄H₁₇BrN₂ | Nitrile, bromophenyl, tertiary amine | 293.21 |

| 1-(2-Chloroethyl)piperidine-4-carbonitrile | 108890-51-3 | C₈H₁₃ClN₂ | Nitrile, chloroethyl, tertiary amine | 172.66 |

| 1-Piperidinocyclohexanecarbonitrile | 3867-15-0 | C₁₂H₂₀N₂ | Nitrile, cyclohexane, tertiary amine | 192.31 |

Key Observations :

- Polarity : Hydroxyl and ether groups (e.g., in C₁₀H₁₈N₂O₂) elevate polarity, improving water solubility compared to the parent compound .

- Reactivity : Chloroethyl (C₈H₁₃ClN₂) and nitrile groups enable nucleophilic substitution or reduction reactions, expanding synthetic utility .

Physicochemical Properties

Table 2: Physical Properties and Experimental Data

Key Observations :

Biological Activity

1-Ethylpiperidine-4-carbonitrile (EPC) is a chemical compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 138.21 g/mol. The compound features a piperidine ring with an ethyl group at the nitrogen position and a carbonitrile functional group at the fourth carbon, which contributes to its unique chemical properties and biological interactions.

The biological activity of EPC primarily involves its role as an enzyme inhibitor and receptor modulator . The compound can bind to active sites on enzymes, preventing substrate interactions and thereby modulating enzymatic activity. Additionally, it may interact with various receptors, influencing cellular signaling pathways crucial for therapeutic applications.

Enzyme Inhibition

EPC has been shown to inhibit specific enzymes that are vital in various biochemical pathways. For example, studies indicate that derivatives of EPC can effectively inhibit enzymes involved in inflammation and pain pathways, suggesting potential use in analgesic and anti-inflammatory therapies.

Receptor Interaction

The interaction of EPC with receptors has been studied in the context of neuropsychopharmacology. Research indicates that EPC derivatives may have potential applications in treating neurological disorders such as Alzheimer's disease and psychosis by modulating neurotransmitter receptors.

Biological Activity Studies

This compound has been evaluated for its biological activities across various domains:

Angiogenesis

EPC derivatives have been assessed for their effects on angiogenesis , the formation of new blood vessels, which is critical in wound healing and cancer progression. In vitro studies using tube formation assays have demonstrated that these derivatives can either promote or inhibit angiogenesis depending on their concentration and specific structure.

Antimicrobial Activity

Research has shown that EPC derivatives exhibit potent antimicrobial and antifungal activities . These findings suggest their potential as new agents in combating infectious diseases, particularly in the context of increasing antibiotic resistance.

Analgesic and Anti-inflammatory Properties

Studies utilizing animal pain models have indicated that EPC derivatives possess significant analgesic properties. In vitro assays measuring cytokine levels have confirmed their effectiveness in reducing inflammation, highlighting their therapeutic potential for pain management.

Case Studies

Several case studies illustrate the diverse applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Angiogenesis | EPC derivatives showed variable effects on endothelial cell proliferation; some promoted while others inhibited tube formation. |

| Study 2 | Antimicrobial Activity | Derivatives demonstrated significant inhibition against various bacterial strains, indicating potential for new antimicrobial therapies. |

| Study 3 | Neuropharmacology | EPC was found to interact with neurotransmitter receptors, suggesting its role in modulating cognitive functions relevant to Alzheimer's treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.